molecular formula C14H19NO2 B1462097 4-(2-Ethylpiperidin-1-yl)benzoic acid CAS No. 1094943-17-5

4-(2-Ethylpiperidin-1-yl)benzoic acid

Cat. No.: B1462097
CAS No.: 1094943-17-5
M. Wt: 233.31 g/mol
InChI Key: HZKMZTPNCIVTFR-UHFFFAOYSA-N
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Description

4-(2-Ethylpiperidin-1-yl)benzoic acid is a benzoic acid derivative featuring a piperidine ring substituted with an ethyl group at the 2-position (Figure 1). The piperidine moiety, a six-membered saturated heterocycle containing one nitrogen atom, is directly attached to the para position of the benzoic acid. This structural arrangement confers unique physicochemical properties, such as altered acidity (due to the electron-donating ethylpiperidinyl group) and enhanced lipophilicity compared to unsubstituted benzoic acid. Structural characterization of such compounds often employs crystallographic methods, including SHELX software for refinement and analysis .

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-12-5-3-4-10-15(12)13-8-6-11(7-9-13)14(16)17/h6-9,12H,2-5,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKMZTPNCIVTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Hydroxybenzoate Esters with Chloroethylpiperidine Derivatives

One of the primary methods for synthesizing 4-(2-ethylpiperidin-1-yl)benzoic acid involves the nucleophilic substitution reaction between methyl 4-hydroxybenzoate and β-chloroethylpiperidine hydrochloride. This method is well-documented in patent US20050137396A1 and represents an industrially scalable approach.

Process Summary:

  • Reactants: Methyl 4-hydroxybenzoate and β-chloroethylpiperidine hydrochloride.
  • Solvent: Amyl acetate or methyl ethyl ketone.
  • Base: Potassium carbonate to deprotonate the phenol and facilitate nucleophilic substitution.
  • Conditions: Heating at 110–125 °C for 4.5 to 5 hours.
  • Work-up: After reaction completion (confirmed by HPLC), the mixture is cooled, and water is added to separate the organic and aqueous layers. The aqueous layer is discarded.
  • Hydrolysis: The intermediate ester is then hydrolyzed to the corresponding acid by refluxing with aqueous hydrochloric acid for several hours (up to 13 hours).
  • Isolation: The acid product precipitates upon cooling and addition of acetone, followed by filtration and drying.
  • Yield: Typically around 90–91% with high purity (HPLC potency ~99%).
Step Conditions/Details Outcome/Notes
Nucleophilic substitution 120–125 °C, 5 h, potassium carbonate, amyl acetate Complete consumption of methyl 4-hydroxybenzoate
Phase separation Addition of water, discard aqueous phase Organic phase retained
Acid hydrolysis Reflux with HCl aqueous solution, 5–13 h Conversion of ester to carboxylic acid
Product isolation Cooling, acetone addition, filtration, drying 90–91% yield, high purity

This method is advantageous due to its straightforward steps, scalability, and reproducible yields. The use of potassium carbonate as a mild base and amyl acetate as a solvent provides an efficient environment for the substitution reaction.

Alternative Synthetic Routes Involving Activated Acid Derivatives and Coupling Reactions

Research literature shows alternative approaches involving the use of activated benzoic acid derivatives for coupling with piperidine amines. For example, acyl imidazole intermediates derived from 4-(tert-butyldimethylsilyloxy)benzoic acid and 1,1'-carbonyldiimidazole (CDI) have been used to improve coupling efficiency with piperidine derivatives.

Key Features:

  • Activation of the benzoic acid moiety as an acyl imidazole enhances the nucleophilic substitution efficiency.
  • Coupling reactions are performed in mixed solvents such as acetonitrile and DMF at elevated temperatures (~90 °C).
  • This method is particularly useful when direct coupling with p-hydroxybenzoic acid yields poor results.
  • Yields around 50% have been reported for these coupling reactions.

This approach is more suited for complex derivatives or when functional group compatibility requires milder or more selective conditions.

Protection and Functional Group Manipulation Strategies

In some synthetic schemes, protecting groups such as Boc (tert-butoxycarbonyl) are employed to mask the piperidine nitrogen during multi-step syntheses. This protects the amine functionality from undesired side reactions during hydroxymethylation or benzoylation steps.

Typical Sequence:

  • Protection of 4-cyanopiperidine with Boc2O and triethylamine.
  • Deprotonation and functionalization at C4 position (e.g., hydroxymethylation).
  • Benzoylation of the hydroxyl group.
  • Deprotection of Boc group to regenerate the free amine.
  • Subsequent alkylation or coupling reactions.

This strategy allows for selective modifications on the piperidine ring and the benzoic acid moiety, enabling the synthesis of derivatives with tailored properties.

Industrial Scale-Up Considerations

The patent literature details scale-up procedures involving large reaction volumes (e.g., 2000-gallon reactors) with careful temperature control and phase separation techniques. The use of food-grade hydrochloric acid and environmentally benign solvents like amyl acetate is emphasized to meet safety and regulatory standards.

Scale-Up Highlights:

  • Reaction times and temperatures are optimized for complete conversion.
  • Phase separations are repeated to ensure purity.
  • Crystallization and filtration steps are designed for efficient product recovery.
  • Drying under vacuum at controlled temperatures preserves product integrity.

Such industrial protocols ensure high yield, purity, and reproducibility necessary for pharmaceutical intermediates.

Summary Table of Preparation Methods

Method Key Reactants/Intermediates Conditions Yield (%) Notes
Nucleophilic substitution Methyl 4-hydroxybenzoate + β-chloroethylpiperidine hydrochloride 110–125 °C, K2CO3, amyl acetate, 4–5 h 90–91 Industrially scalable, high purity product
Coupling via acyl imidazole 4-(tert-butyldimethylsilyloxy)benzoic acid + piperidine amine CDI activation, 90 °C, acetonitrile:DMF ~51 Improved yield over direct coupling
Protection/deprotection strategy Boc-protected piperidine derivatives Multi-step, includes deprotection Variable Enables selective functionalization

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylpiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are often employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Antimicrobial Activity
Research indicates that compounds similar to 4-(2-Ethylpiperidin-1-yl)benzoic acid exhibit significant antimicrobial properties. The presence of the piperidine ring enhances the lipophilicity of the molecule, which is crucial for its interaction with bacterial membranes. Studies have shown that modifications at the para-position of the phenyl ring can influence antimicrobial potency against strains such as Staphylococcus aureus .

b. Binding Affinity Studies
The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Interaction studies have been conducted to assess its binding affinity to specific receptors, which are critical in understanding its pharmacological profile. For instance, compounds with similar structures have shown varying affinities towards adrenergic receptors, highlighting the potential for therapeutic applications .

c. Anti-inflammatory Effects
The carboxylic acid group in this compound is known to participate in anti-inflammatory mechanisms. Compounds with similar functional groups have been documented to reduce inflammation in various biological models, suggesting that this compound may also exhibit similar effects .

Organic Synthesis

a. Synthetic Pathways
The synthesis of this compound can be achieved through multiple synthetic routes involving the reaction of piperidine derivatives with benzoic acid or its derivatives. This flexibility in synthesis allows for the exploration of structural modifications that can enhance its biological activity .

b. Catalytic Applications
Research into catalytic applications has revealed that derivatives of this compound can serve as effective catalysts in organic reactions, particularly in the formation of heterocycles and other complex organic structures. The presence of the piperidine ring can facilitate nucleophilic attacks, making these compounds valuable in synthetic organic chemistry .

Table 1: Biological Activities and Structural Features

Compound NameStructural FeaturesBiological Activity
This compoundEthylpiperidine + Benzoic AcidAntimicrobial, Anti-inflammatory
4-Methylbenzoic AcidMethyl group on benzeneMild antibacterial properties
3-Methoxybenzoic AcidMethoxy group on benzeneAnti-inflammatory effects
4-Aminobenzoic AcidAmino group on benzeneAntimicrobial properties

Case Study: Antimicrobial Screening

In a high-throughput screening study, various derivatives of benzoic acid were tested for their antimicrobial efficacy against resistant strains of bacteria. The results indicated that compounds with piperidine modifications exhibited enhanced activity compared to their non-piperidine counterparts, underscoring the importance of structural diversity in drug design .

Mechanism of Action

The mechanism of action of 4-(2-Ethylpiperidin-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 4-(2-ethylpiperidin-1-yl)benzoic acid with three classes of analogs, emphasizing structural variations and their implications.

Piperidine-Based Derivatives

2.1.1 2,2,6,6-Tetramethylpiperidin-4-yl Esters ()
These derivatives share a piperidine core but differ in substitution patterns. For example, 2,2,6,6-tetramethylpiperidin-4-yl acetate features four methyl groups on the piperidine ring and an ester functional group (Figure 2a). Key differences include:

  • Functional Groups : The ester moiety in these derivatives contrasts with the carboxylic acid in this compound. Esters are generally less acidic (higher pKa) and more hydrolytically stable than carboxylic acids, suggesting divergent solubility and bioavailability profiles.

2.1.2 4-(2-Piperidin-1-ylethoxy)benzoic Acid Hydrochloride ()
This analog contains a piperidine-ethoxy spacer linking the heterocycle to the benzoic acid (Figure 2b). Structural distinctions include:

  • Linkage: The ethoxy group introduces flexibility and an oxygen atom, which may enhance hydrogen-bonding capacity.

Benzoic Acid Derivatives with Heterocyclic Substituents

2-Aminobenzoic Acid–4-[2-(Pyridin-4-yl)ethyl]pyridine Co-crystal () This co-crystal combines 2-aminobenzoic acid (anthranilic acid) with a pyridine derivative (Figure 2c). Key comparisons:

  • Heterocycle Basicity : Pyridine (aromatic, pKa ~5.2) is less basic than piperidine (saturated, pKa ~11.3), affecting protonation states under physiological conditions. The target compound’s piperidine nitrogen is more likely to be protonated, enhancing solubility in acidic environments.
  • Functional Groups: The amino group in anthranilic acid provides additional hydrogen-bonding sites, whereas the target compound’s ethylpiperidine group prioritizes lipophilicity and steric bulk.

Data Table: Structural and Inferred Property Comparison

Compound Name Key Structural Features Functional Groups Inferred pKa (Benzoic Acid) Lipophilicity
This compound Ethylpiperidine attached to benzoic acid Carboxylic acid ~4.5–5.0* High
2,2,6,6-Tetramethylpiperidin-4-yl acetate Tetramethylpiperidine + ester Ester N/A Moderate
4-(2-Piperidin-1-ylethoxy)benzoic acid Piperidine-ethoxy-benzoic acid (ether) Carboxylic acid (salt) ~5.5–6.0* Moderate
2-Aminobenzoic acid–pyridine co-crystal Pyridine + anthranilic acid Carboxylic acid, amine ~4.8 (COOH), ~4.9 (NH2) Low

*Estimated based on substituent electronic effects.

Research Findings and Implications

  • Acidity Modulation : The ethylpiperidinyl group’s electron-donating nature raises the benzoic acid’s pKa compared to unsubstituted benzoic acid (pKa ~4.2). Derivatives with electron-withdrawing groups (e.g., nitro substituents) would exhibit lower pKa values .
  • Biological Interactions : The protonatable piperidine nitrogen in the target compound may enhance binding to biological targets (e.g., ion channels) compared to pyridine-based analogs .
  • Synthetic Utility : The ethylpiperidine moiety’s steric bulk could hinder crystallization, necessitating advanced refinement tools like SHELX for structural determination .

Biological Activity

4-(2-Ethylpiperidin-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzoic acid moiety linked to a 2-ethylpiperidine group, which enhances its pharmacological properties. The structural formula is represented as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2

The biological activity of this compound primarily involves interactions with various molecular targets, particularly enzymes and receptors. The piperidine ring is known to increase binding affinity and selectivity towards these targets, which may modulate several biological pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit specific enzymes that are critical in metabolic pathways.
  • Receptor Modulation: It interacts with receptors involved in neurotransmission and immune responses, potentially influencing conditions such as cancer and neurodegenerative diseases.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the PD-1/PD-L1 pathway, which is crucial in tumor immune evasion. By blocking this interaction, this compound may enhance T-cell activity against tumors, representing a promising strategy for cancer immunotherapy .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies indicate effective inhibition of both Gram-positive and Gram-negative bacteria. This activity suggests potential applications in developing new antibiotics .

Case Studies

Study 1: PD-1/PD-L1 Inhibition
A study conducted on small molecule inhibitors targeting the PD-1/PD-L1 pathway revealed that modifications to the benzoic acid structure can significantly enhance binding affinity and efficacy in inhibiting tumor growth. The results indicated that compounds similar to this compound showed promising results in preclinical models .

Study 2: Antimicrobial Efficacy
In a comparative analysis of various compounds, this compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This study emphasizes the compound's potential as a lead candidate for developing new antimicrobial agents .

Table 1: Biological Activities of this compound

Activity Type Target Effect Reference
AnticancerPD-1/PD-L1Inhibition of tumor growth
AntimicrobialVarious bacteriaSignificant inhibition
Enzyme inhibitionSpecific metabolic enzymesModulation of metabolism

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-ethylpiperidin-1-yl)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling 2-ethylpiperidine with a benzoic acid derivative via nucleophilic substitution or amidation. Key steps include:

  • Step 1 : Activation of the carboxyl group in benzoic acid using coupling agents like EDCI or DCC .
  • Step 2 : Optimization of reaction temperature (e.g., 50–80°C) and solvent polarity (e.g., DMF or THF) to enhance piperidine ring substitution efficiency .
  • Yield Considerations : Impurities such as unreacted starting materials or byproducts (e.g., di-substituted derivatives) are common; purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm the ethylpiperidine substitution pattern (e.g., δ ~2.5–3.5 ppm for piperidine protons) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the ethylpiperidine side chain .
  • HPLC Purity Analysis : Utilize reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity >95% .

Q. What solubility and stability challenges are associated with this compound in aqueous buffers?

  • Methodological Answer :

  • Solubility : Limited solubility in water (<1 mg/mL at pH 7.4); use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80) for in vitro assays .
  • Stability : Susceptible to hydrolysis under alkaline conditions (pH >8.0); store lyophilized at –20°C and prepare fresh solutions for biological assays .

Advanced Research Questions

Q. How does the ethylpiperidine moiety influence the compound’s pharmacological targeting, such as receptor binding or enzyme inhibition?

  • Methodological Answer :

  • Receptor Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to evaluate interactions with targets like G-protein-coupled receptors (GPCRs) or kinases. The ethyl group enhances hydrophobic interactions in binding pockets .
  • Enzyme Assays : Compare IC₅₀ values against analogs (e.g., 4-(piperidin-3-yl)benzoic acid) to assess steric and electronic effects of the ethyl substituent .

Q. What analytical techniques resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate activity using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify metabolites that may interfere with activity measurements .
  • Data Normalization : Include internal controls (e.g., reference inhibitors) to correct for batch-to-batch variability .

Q. How can researchers design experiments to investigate the compound’s role in modulating protein degradation pathways?

  • Methodological Answer :

  • Ubiquitin-Proteasome System (UPS) Assays : Use HEK293T cells transfected with luciferase-tagged reporters to measure proteasomal degradation efficiency .
  • CRISPR Screening : Knock down E3 ligases (e.g., CRBN or VHL) to identify targets dependent on the ethylpiperidine-benzoic acid scaffold .

Key Methodological Notes

  • Safety Protocols : Always use fume hoods and personal protective equipment (PPE) due to potential irritant properties of intermediates .
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, humidity) to ensure reproducibility across labs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Ethylpiperidin-1-yl)benzoic acid
Reactant of Route 2
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4-(2-Ethylpiperidin-1-yl)benzoic acid

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